N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide is a complex organic compound notable for its unique structural features and potential biological applications. This compound incorporates a pyrimidine ring, a carboxamide functional group, and a pyrrolidinyl substituent, which may contribute to its pharmacological properties. The compound is classified under pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide typically involves several key steps:
Optimization of reaction conditions, such as temperature and pressure, along with the use of catalysts, can enhance both yield and purity during industrial production.
The molecular formula for N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide is , with a molecular weight of approximately 292.38 g/mol. The structural characteristics include:
The compound's InChI key is DWYQHWWSJRBABU-UHFFFAOYSA-N, and its canonical SMILES representation is CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide can participate in various chemical reactions:
These reactions are facilitated by controlled conditions, including specific solvents and temperatures.
The mechanism of action for N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. This interaction is critical in determining its therapeutic potential, particularly in fields like oncology or infectious diseases .
The physical properties of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide include:
Chemical properties include:
| Property | Value |
|---|---|
| CAS Number | 84332-33-2 |
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
| IUPAC Name | 4-Ethoxy-N-(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidine-5-carboxamide |
| InChI | InChI=1S/C15H24N4O2/c1... |
These properties are essential for understanding its behavior in various chemical environments .
N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide has several promising applications:
Research continues to explore its full range of applications across different scientific disciplines .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: